molecular formula C10H12O3 B3191448 2-Methoxyethyl benzoate CAS No. 5451-71-8

2-Methoxyethyl benzoate

Cat. No.: B3191448
CAS No.: 5451-71-8
M. Wt: 180.2 g/mol
InChI Key: XRZZOPVYBXOXCN-UHFFFAOYSA-N
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Description

2-Methoxyethyl benzoate is an organic compound with the molecular formula C10H12O3. It is an ester formed from benzoic acid and 2-methoxyethanol. This compound is known for its pleasant aroma and is used in various applications, including as a fragrance ingredient in perfumes and as a flavoring agent in food products .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxyethyl benzoate can be synthesized through the esterification of benzoic acid with 2-methoxyethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxyethyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxyethyl benzoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release benzoic acid and 2-methoxyethanol, which can then exert their effects on biological systems. The specific molecular targets and pathways depend on the context of its use, such as its antimicrobial or antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyethyl benzoate is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This functional group influences its reactivity and solubility, making it suitable for specific applications in fragrances and flavors .

Properties

IUPAC Name

2-methoxyethyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-7-8-13-10(11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZZOPVYBXOXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30281507
Record name 2-methoxyethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5451-71-8
Record name NSC21852
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21852
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methoxyethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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